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Compound of Interest

Compound Name: Prenyl benzoate

Cat. No.: B1582095

Spectral Analysis of Prenyl Benzoate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for prenyl benzoate, a
compound of interest in flavor, fragrance, and potentially other areas of chemical research. The
following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Quantitative Spectral Data

The spectral data for prenyl benzoate is summarized in the tables below, providing a clear
reference for researchers.

1H NMR Data

Instrument: BRUKER AC-300[1]
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
Aromatic (ortho
8.05 dd 84,15 2H
to C=0)
Aromatic (para to
7.55 t 7.4 1H
C=0)
Aromatic (meta
7.44 t 7.8 2H
to C=0)
5.42 t 7.2 1H =CH-
4.81 d 7.2 2H -O-CHo-
1.80 S 3H -C(CHs)2
1.76 s 3H -C(CHs)2
*C NMR Data
Chemical Shift (6) ppm Assignment
166.5 Cc=0
138.8 =C(CHs)2
132.8 Aromatic (para to C=0)
130.5 Aromatic (ipso to C=0)
129.6 Aromatic (ortho to C=0)
128.3 Aromatic (meta to C=0)
119.5 =CH-
61.9 -O-CHz2-
25.8 -C(CHs)2
18.2 -C(CHs)2
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Infrared (IR) Spectroscopy Data

Technique: CAPILLARY CELL: NEAT[1]

Wavenumber (cm~?) Intensity Assignment

3065 Medium Aromatic C-H Stretch
2980, 2917 Medium Aliphatic C-H Stretch
1718 Strong C=0 Ester Stretch

1602, 1585, 1452

Medium-Strong

Aromatic C=C Stretch

1270 Strong Ester C-O Stretch

1110 Strong Ester C-O Stretch
Aromatic C-H Bend (Ortho-

710 Strong

disubstituted)

Mass Spectrometry (MS) Data

Instrument: HITACHI M-80B[1] lonization Method: Electron Impact (El)[1]

miz Relative Intensity (%) Assighment

190 5 [M]* (Molecular lon)

122 20 [C7HeO2]*

105 100 [C7Hs0]* (Benzoyl Cation)
77 30 [CeHs]* (Phenyl Cation)
69 40 [CsHs]* (Prenyl Cation)

41 55 [C3Hs]*

Experimental Protocols
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The following sections outline the detailed methodologies for the key spectroscopic analyses
performed on prenyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of prenyl benzoate.

Methodology: A sample of prenyl benzoate was dissolved in a deuterated solvent, typically
chloroform-d (CDCls), to a concentration of approximately 5-10 mg/mL. The solution was
transferred to a 5 mm NMR tube. *H and 3C NMR spectra were acquired on a BRUKER AC-
300 spectrometer.[1] For 1H NMR, the spectral width was set to encompass the expected
chemical shift range (typically 0-12 ppm), and a sufficient number of scans were acquired to
achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence was used to
simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported
in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in prenyl benzoate.

Methodology: The IR spectrum was obtained using a neat sample in a capillary cell.[1] A drop
of liquid prenyl benzoate was placed between two salt plates (e.g., NaCl or KBr) to create a
thin film. The plates were then mounted in the sample holder of an FTIR spectrometer. The
spectrum was recorded over the mid-infrared range (typically 4000-400 cm~1).[3] The
background spectrum of the empty salt plates was subtracted from the sample spectrum to
obtain the final absorbance or transmittance spectrum. The positions of the absorption bands
are reported in wavenumbers (cm~1).[4]

Mass Spectrometry (MS)

Obijective: To determine the molecular weight and fragmentation pattern of prenyl benzoate.

Methodology: Mass spectral analysis was performed on a HITACHI M-80B mass spectrometer
using electron impact (EI) ionization.[1] A small amount of the sample was introduced into the
instrument, where it was vaporized and bombarded with a high-energy electron beam (typically
70 eV). This caused the molecule to ionize and fragment.[5] The resulting positively charged
ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic
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field.[5] The detector recorded the abundance of each ion, and the data was plotted as a mass
spectrum, showing the relative intensity of each fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like prenyl benzoate.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectral data for "Prenyl benzoate” (NMR, IR, Mass
Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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